Gemfibrozil

Description

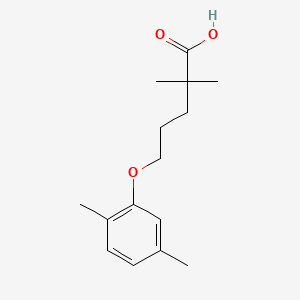

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O3/c1-11-6-7-12(2)13(10-11)18-9-5-8-15(3,4)14(16)17/h6-7,10H,5,8-9H2,1-4H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEMJJKBWTPKOJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OCCCC(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0020652 | |

| Record name | Gemfibrozil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Gemfibrozil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015371 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

159 °C at 0.02 mm Hg | |

| Record name | Gemfibrozil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01241 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Gemfibrozil | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7735 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

2.78e-02 g/L | |

| Record name | Gemfibrozil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015371 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Crystals from hexane | |

CAS No. |

25812-30-0 | |

| Record name | Gemfibrozil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25812-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gemfibrozil [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025812300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gemfibrozil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01241 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | gemfibrozil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757024 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Gemfibrozil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gemfibrozil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.968 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Gemfibrozil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GEMFIBROZIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8X02027X3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Gemfibrozil | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7735 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Gemfibrozil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015371 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

58-61, 62 °C, 61 - 63 °C | |

| Record name | Gemfibrozil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01241 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Gemfibrozil | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7735 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Gemfibrozil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015371 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

In-Vitro Effects of Gemfibrozil on Hepatic Cells: A Technical Guide

This technical guide provides an in-depth overview of the in-vitro effects of gemfibrozil on hepatic cells, with a focus on its molecular mechanisms and impact on lipid metabolism. The information is intended for researchers, scientists, and drug development professionals working in hepatology and metabolic diseases.

Core Mechanism of Action

This compound, a fibrate class lipid-lowering agent, primarily exerts its effects through the activation of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a crucial role in the regulation of genes involved in lipid and lipoprotein metabolism.[1][2][3][4] In hepatic cells, the activation of PPARα by this compound leads to a cascade of events that collectively contribute to the reduction of intracellular lipid accumulation.[1][2][5]

Quantitative Effects on Hepatic Cells

In-vitro studies using human hepatoma SMMC-7721 cells have provided quantitative data on the dose-dependent effects of this compound.

Cell Viability

This compound has been shown to have a minimal impact on the viability of SMMC-7721 hepatic cells at concentrations effective for lipid reduction.

| Concentration (µM) | Treatment Duration | Cell Viability Inhibition (%) |

| 50 | 24 hours | 4.22 |

| 100 | 24 hours | 9.72 |

| 200 | 24 hours | 9.55 |

| Data sourced from a study on SMMC-7721 human hepatoma cells.[1][2] |

Gene Expression

Treatment of oleate-induced steatotic SMMC-7721 cells with this compound resulted in significant changes in the expression of genes involved in lipid metabolism.

| Gene | Treatment Concentration (µM) | Fold Change in mRNA Expression |

| PPARα | 25 | Decreased |

| PPARα | 50 | Decreased |

| SREBP1 | 25 | Increased |

| SREBP1 | 50 | Increased |

| CPT2 | 25 | Increased |

| CPT2 | 50 | Increased |

| ACOX1 | 25 | Increased |

| ACOX1 | 50 | Increased |

| HADHA | 25 | Increased |

| HADHA | 50 | Increased |

| LIPIN1 | 25 | Increased |

| LIPIN1 | 50 | Increased |

| DGAT1 | 25 | Increased |

| DGAT1 | 50 | Increased |

| Data represents changes in oleate-treated SMMC-7721 cells following a 24-hour treatment with this compound.[1][2] |

Signaling Pathways

The primary signaling pathways modulated by this compound in hepatic cells are the PPARα and SREBP1 pathways.

Experimental Protocols

Detailed methodologies for key in-vitro experiments with this compound on hepatic cells are outlined below.

Cell Culture and Induction of Steatosis

The human hepatoma SMMC-7721 cell line is a common model for these studies.

This compound Treatment and Viability Assay

Following the establishment of the steatosis model, cells are treated with this compound.

Gene Expression Analysis (RT-PCR)

To quantify the changes in gene expression, Reverse Transcription Polymerase Chain Reaction (RT-PCR) is employed.

-

RNA Extraction: Total RNA is isolated from the treated and control hepatic cells.

-

Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA).

-

PCR Amplification: The cDNA is then used as a template for PCR with primers specific to the target genes (e.g., PPARα, SREBP1, CPT2, ACOX1, HADHA, LIPIN1, DGAT1).

-

Analysis: The PCR products are analyzed to determine the relative expression levels of the target genes, often normalized to a housekeeping gene.[1]

Conclusion

In-vitro studies on hepatic cells demonstrate that this compound effectively reduces lipid accumulation by modulating the PPARα and SREBP1 signaling pathways.[1][2][6] This leads to an enhancement of lipid oxidation and interference with lipid synthesis and secretion.[1][2][6] The provided data and protocols offer a foundational understanding for further research into the therapeutic potential of this compound in conditions such as non-alcoholic fatty liver disease (NAFLD).[1][2]

References

- 1. This compound reduces lipid accumulation in SMMC-7721 cells via the involvement of PPARα and SREBP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. immune-system-research.com [immune-system-research.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Pathways Affected by Gemfibrozil

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gemfibrozil is a well-established lipid-regulating agent belonging to the fibrate class of drugs.[1][2] It is primarily prescribed for the treatment of hypertriglyceridemia (specifically Fredrickson types IV and V) and, in certain patient populations, to reduce the risk of coronary heart disease.[3] The therapeutic effects of this compound are rooted in its ability to modulate the expression of a suite of genes that govern lipid and lipoprotein metabolism. This guide provides a detailed examination of the molecular pathways influenced by this compound, presents quantitative data from clinical and preclinical studies, outlines key experimental protocols for investigating its mechanism of action, and visualizes the core signaling cascades.

Core Molecular Mechanism: PPARα Activation

The principal mechanism of action for this compound is the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1][3][4][5] PPARα is a ligand-activated transcription factor and a member of the nuclear hormone receptor superfamily that plays a pivotal role in the regulation of lipid and glucose homeostasis.[5][6]

Upon binding to this compound, PPARα undergoes a conformational change, leading to its heterodimerization with another nuclear receptor, the Retinoid X Receptor (RXR).[7][8] This activated PPARα/RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[9] This binding event recruits co-activator proteins and initiates the transcription of genes involved in fatty acid transport and oxidation, lipoprotein metabolism, and inflammation, ultimately leading to a more favorable lipid profile.[8][10]

Caption: this compound activates the PPARα/RXR heterodimer, which binds to PPREs to regulate gene transcription.

Key Affected Molecular Pathways and Downstream Effects

The activation of PPARα by this compound orchestrates a series of downstream events that collectively improve the lipid profile. These effects are primarily mediated by changes in the expression of key genes involved in lipid metabolism.

Triglyceride Catabolism and VLDL Metabolism

-

Increased Lipoprotein Lipase (LPL) Activity: this compound upregulates the expression of LPL, a critical enzyme that hydrolyzes triglycerides within chylomicrons and very-low-density lipoproteins (VLDL).[1][3][5] Some studies report a significant increase in postheparin extra-hepatic LPL activity by approximately 25%.[4][11] This enhanced LPL activity accelerates the clearance of triglyceride-rich lipoproteins from the circulation.

-

Decreased Apolipoprotein C-III (ApoC-III) Production: ApoC-III is a protein that inhibits LPL activity. This compound, through PPARα, suppresses the expression of the APOC3 gene.[5][12] Lower levels of ApoC-III lead to disinhibition of LPL, further promoting triglyceride clearance.[5]

-

Reduced VLDL Production: this compound inhibits the synthesis of apolipoprotein B (ApoB), the primary protein component of VLDL, and decreases hepatic triglyceride production.[3][4] This leads to a reduction in the overall secretion of VLDL particles from the liver.[4][5]

Hepatic Fatty Acid Oxidation

-

Upregulation of Fatty Acid Uptake and Oxidation Genes: PPARα activation by this compound stimulates the expression of genes involved in the transport of fatty acids into hepatocytes and their subsequent β-oxidation within mitochondria and peroxisomes.[2][10] This includes genes such as those encoding for fatty acid transport proteins, acyl-CoA synthetase, and enzymes of the β-oxidation spiral like carnitine palmitoyltransferase (CPT) and acyl-CoA oxidase.[10][13] This increased fatty acid catabolism reduces the substrate available for triglyceride synthesis in the liver.[14]

HDL Cholesterol Metabolism

-

Increased Apolipoprotein A-I and A-II Synthesis: this compound stimulates the production of Apolipoprotein A-I (ApoA-I) and Apolipoprotein A-II (ApoA-II), the major protein components of high-density lipoprotein (HDL).[4][11] This leads to an increase in circulating HDL cholesterol ("good" cholesterol) levels.[11]

Caption: Downstream effects of PPARα activation by this compound on lipid metabolism pathways.

Quantitative Data Summary

The clinical efficacy of this compound is well-documented. The following tables summarize quantitative data from various studies, highlighting the magnitude of its effects on plasma lipids and other relevant parameters.

Table 1: Effects of this compound on Plasma Lipids and Apolipoproteins

| Parameter | Baseline | Post-Treatment | Percentage Change | Reference |

| Triglycerides | 3.65 mmol/L | 1.82 mmol/L | ↓ 49.5% | [15] |

| Triglycerides | - | - | ↓ 45.6% | [16] |

| Triglycerides (VLDL) | - | - | ↓ 60% | [17] |

| HDL Cholesterol | 0.82 mmol/L | 0.99 mmol/L | ↑ 20.3% | [15] |

| HDL Cholesterol | - | - | ↑ 32.3% | [16] |

| HDL Cholesterol | - | - | ↑ 36% | [11] |

| VLDL Cholesterol | - | - | ↓ 45.9% | [16] |

| LDL Cholesterol | - | - | ↓ 11.4% | [16] |

| Total Cholesterol | - | - | ↓ 8.3% | [16] |

| Apolipoprotein A-I | - | - | ↑ 29% | [11] |

| Apolipoprotein A-II | - | - | ↑ 38% | [11] |

| Apolipoprotein C-III | - | - | ↓ 31.4% | [12] |

Table 2: Effects on Enzymatic Activity and Gene Expression

| Parameter | Effect | Magnitude of Change | Reference |

| Lipoprotein Lipase Activity | Increased | ↑ 25% | [11] |

| Peroxisomal β-oxidation | Increased | ~5-fold (in rats) | [14] |

| Apo A-I Synthesis Rate | Increased | ↑ 27% | [11] |

| Apo A-II Synthesis Rate | Increased | ↑ 34% | [11] |

| SOCS3 mRNA (in glial cells) | Increased | ~13-fold (at 50 µM) | [18] |

Experimental Protocols

Investigating the molecular effects of this compound involves a range of standard and specialized laboratory techniques. Below are detailed methodologies for key experiments.

PPARα Reporter Gene Assay

This assay quantifies the ability of a compound like this compound to activate the PPARα transcription factor.

Principle: Cells are co-transfected with two plasmids: one expressing the human PPARα protein and a second "reporter" plasmid containing a luciferase gene under the control of a PPRE promoter. If this compound activates PPARα, the complex binds to the PPRE and drives the expression of luciferase. The amount of light produced upon addition of a substrate is proportional to PPARα activation.

Detailed Methodology:

-

Cell Culture: Plate a suitable cell line (e.g., HepG2, HEK293) in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.

-

Transfection: Prepare a transfection mix containing:

-

Expression plasmid for human PPARα.

-

Reporter plasmid (e.g., pGL4.29[luc2P/PPRE/Hygro]).

-

A control plasmid expressing Renilla luciferase (for normalization).

-

A suitable transfection reagent (e.g., Lipofectamine 3000).

-

Incubate the mix according to the manufacturer's protocol and add to the cells.

-

-

Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 µM to 100 µM) or a vehicle control (e.g., DMSO). A known PPARα agonist (e.g., GW7647) should be used as a positive control.

-

Incubation: Incubate the treated cells for another 24 hours.

-

Cell Lysis and Luciferase Assay:

-

Remove the medium and lyse the cells using a passive lysis buffer.

-

Use a dual-luciferase assay system to measure both Firefly and Renilla luciferase activity in the cell lysate using a luminometer.

-

-

Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized activity against the this compound concentration to determine the dose-response curve and calculate the EC₅₀ value.

Caption: Workflow for a PPARα reporter gene assay to measure this compound activity.

Post-Heparin Lipoprotein Lipase (LPL) Activity Assay

This assay measures the functional activity of LPL released into the plasma, which is a key downstream effect of this compound.

Principle: LPL activity is measured in plasma samples collected after an intravenous injection of heparin, which releases LPL from its binding sites on the endothelial surface into the circulation. The assay uses a fluorescent substrate that, when hydrolyzed by LPL, produces a measurable fluorescent signal.

Detailed Methodology:

-

Sample Collection: Collect baseline blood samples from subjects. Administer an intravenous bolus of heparin (e.g., 60 IU/kg). Collect a second blood sample 10-15 minutes post-heparin injection into tubes containing EDTA. Prepare plasma by centrifugation.[19]

-

Assay Preparation:

-

Prepare a standard curve using a purified lipase standard.

-

Prepare a reaction mix containing an LPL assay buffer and a fluorescent triglyceride substrate. Commercial kits are widely available for this purpose.

-

-

Reaction:

-

Add plasma samples (pre- and post-heparin) and standards to a 96-well black microplate.

-

Add the reaction mix to all wells.

-

-

Measurement:

-

Data Analysis:

-

Calculate the rate of substrate hydrolysis (change in fluorescence per minute) for each sample.

-

Determine the LPL activity from the standard curve. LPL activity is the difference between the total lipase activity (post-heparin) and the hepatic lipase activity (which can be measured separately by inhibiting LPL with 1 M NaCl or specific antibodies).

-

Conclusion

This compound exerts its lipid-modifying effects through a well-defined molecular pathway centered on the activation of the PPARα nuclear receptor. This primary event triggers a cascade of transcriptional changes that collectively enhance the catabolism of triglyceride-rich lipoproteins, increase hepatic fatty acid oxidation, and boost HDL cholesterol levels. The quantitative data consistently demonstrate significant improvements in the atherogenic lipid profile. The experimental protocols described herein provide a robust framework for researchers and drug development professionals to further investigate the nuanced mechanisms of fibrate drugs and to screen for novel modulators of these critical metabolic pathways.

References

- 1. Comprehensive Guide To this compound: Uses, Mechanism, Side Effects, And More | OCTAGONCHEM [octagonchem.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. droracle.ai [droracle.ai]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. PPAR Signaling Pathway - Creative Biolabs [creativebiolabs.net]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. Exploring PPAR Gamma and PPAR Alpha’s Regulation Role in Metabolism via Epigenetics Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Peroxisome proliferator-activated receptor alpha - Wikipedia [en.wikipedia.org]

- 11. Mechanism of action of this compound on lipoprotein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [The effect of this compound on serum apo C II and C III in diabetic hyperlipidemia] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound reduces lipid accumulation in SMMC-7721 cells via the involvement of PPARα and SREBP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effect of this compound on lipid biosynthesis from acetyl-CoA derived from peroxisomal beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound treatment of the high triglyceride-low high-density lipoprotein cholesterol trait in men with established atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effect of this compound on serum lipids in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound as a lipid lowering compound in hyperlipoproteinaemia. A placebo-controlled cross-over trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound, a Lipid-lowering Drug, Induces Suppressor of Cytokine Signaling 3 in Glial Cells: IMPLICATIONS FOR NEURODEGENERATIVE DISORDERS - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Lipoprotein Lipase Activity Assay (Fluorometric) [protocols.io]

- 20. content.abcam.com [content.abcam.com]

Discovery and synthesis of Gemfibrozil

An In-depth Technical Guide on the Discovery and Synthesis of Gemfibrozil

Introduction

This compound, sold under the brand name Lopid among others, is a lipid-regulating agent belonging to the fibrate class of drugs.[1][2] It is primarily used to treat hyperlipidemia and hypertriglyceridemia, particularly in patients with type IV and V hyperlipidemia, to reduce the risk of pancreatitis and coronary heart disease.[3][4][5] This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery

This compound was developed and patented in 1968 by the American company Parke-Davis (now a subsidiary of Pfizer).[1][6] It was selected from a series of compounds synthesized in the late 1970s during research aimed at identifying agents that could lower plasma lipid levels in both animals and humans.[1][7] Following its development, this compound was approved for medical use in 1982.[1]

Chemical and Physical Properties

This compound is chemically known as 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid.[1][6][8] It is a white solid that is stable under ordinary conditions, with a melting point between 58°C and 63°C.[1][6][7] Its solubility in water and acid is very low (0.0019%), but it is more soluble in dilute bases.[7]

| Property | Value |

| Molecular Formula | C₁₅H₂₂O₃ |

| Molar Mass | 250.338 g·mol⁻¹[1] |

| IUPAC Name | 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid[1] |

| CAS Number | 25812-30-0[1] |

| Melting Point | 58-63 °C[1][6] |

| Bioavailability | Close to 100%[1] |

| Protein Binding | 95-99%[1][4] |

| Elimination Half-life | 1.5 hours[1] |

| Excretion | 70-94% Renal, 6% Fecal[1][4] |

Synthesis of this compound

Several synthetic routes for this compound have been developed since its discovery. The initial methods often involved organometallic reagents, while later industrial processes have focused on more cost-effective and scalable approaches.

Early Synthesis Method (Parke-Davis)

The original synthesis patented by Parke-Davis involved the use of a lithium derivative.

Experimental Protocol:

-

Formation of the Lithium Derivative: Sodium isobutyrate is metallated with lithium diisopropylamide (LDA) in an anhydrous solvent to form an isobutyric acid 2-lithium derivative.[7][9]

-

Alkylation: The resulting lithium derivative is then alkylated with 3-(2,5-dimethylphenoxy)propyl bromide to yield this compound.[7][9]

This method, while effective, has drawbacks for large-scale industrial synthesis due to the use of strong organometallic bases and the requirement for anhydrous conditions.[9]

Industrial Synthesis Process

A more common and industrially viable process involves the Williamson ether synthesis followed by hydrolysis.

Experimental Protocol:

-

Etherification: 2,5-Dimethylphenol is reacted with an alkyl 5-halo-2,2-dimethylpentanoate (e.g., methyl 2,2-dimethyl-5-bromopentanoate) in the presence of a base such as potassium carbonate.[9] A phase transfer catalyst, like tetrabutylammonium bromide, can be used to facilitate the reaction, which is typically carried out at a temperature of 100-130°C for 1-3 hours.[9]

-

Hydrolysis: The resulting this compound methyl ester is then hydrolyzed to the carboxylic acid.[9] This is achieved by treating a methanol solution of the ester with an aqueous solution of a strong base, such as sodium hydroxide, at reflux temperature.[9]

-

Acidification: The reaction mixture is cooled, and the sodium salt of this compound is precipitated. The salt is then treated with a strong acid, like hydrochloric acid, in a solvent such as acetone to yield the final this compound product.[9]

An improved version of this process reports an overall yield of 80% with a purity of 99.9%.[10]

Caption: Industrial synthesis workflow for this compound.

Mechanism of Action

The primary mechanism of action of this compound involves the activation of the Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α).[3][4][6][11] PPAR-α is a nuclear receptor that plays a crucial role in regulating the expression of genes involved in lipid and carbohydrate metabolism.[3][11]

The activation of PPAR-α by this compound leads to a cascade of effects:

-

Increased Lipoprotein Lipase (LPL) Activity: PPAR-α activation upregulates the synthesis of LPL, an enzyme that hydrolyzes triglycerides in very-low-density lipoproteins (VLDL) and chylomicrons.[2][3][11] This increased lipolysis enhances the clearance of triglyceride-rich particles from the circulation, reducing plasma triglyceride levels by 30% to 60%.[4]

-

Decreased Hepatic VLDL Production: this compound inhibits the synthesis of apolipoprotein B (ApoB), the primary carrier of VLDL, and decreases the hepatic uptake of free fatty acids.[4][6][12] These actions collectively reduce the liver's production and secretion of VLDL.[3][4]

-

Reduced Apolipoprotein C-III (ApoC-III) Levels: this compound decreases the levels of ApoC-III, a protein that inhibits LPL activity.[3] By reducing this inhibitor, this compound further promotes the breakdown and clearance of triglycerides.[3]

-

Increased HDL Cholesterol: this compound stimulates the synthesis of apolipoproteins A-I and A-II, which are key components of high-density lipoprotein (HDL), often referred to as "good" cholesterol.[6][12] This leads to an increase in circulating HDL levels.

Caption: Signaling pathway of this compound's mechanism of action.

Quantitative Data

Pharmacokinetic Parameters

| Parameter | Value | Condition |

| Cmax | 46 ± 16 µg/mL | Healthy volunteers, 900mg single dose[11][13] |

| 13.8 ± 11.1 µg/mL | Patients with chronic renal failure[11] | |

| Tmax | 1 - 4 hours | Healthy volunteers[13] |

| 2.2 ± 1.1 hours | Healthy volunteers, 900mg single dose[11] | |

| Mean Residence Time | Up to 9.6 hours | Patients with chronic renal failure[11] |

Purity and Yield Data from Synthesis

| Parameter | Value | Method/Reference |

| Overall Yield | 80% | Improved industrial process[10] |

| Purity (HPLC) | >99.5% | Patent US5654476A[9] |

| Purity (HPLC) | 99.9% | Improved industrial process[10] |

| Potentiometric Titre | 99.0-101.0% | Patent US5654476A[9] |

Conclusion

This compound remains a significant therapeutic agent for managing dyslipidemia, particularly severe hypertriglyceridemia. Its discovery by Parke-Davis and the subsequent evolution of its synthesis from organometallic routes to more efficient industrial processes highlight the advancements in pharmaceutical chemistry. The elucidation of its mechanism of action via PPAR-α activation has provided a clear understanding of its lipid-lowering effects. The detailed protocols and quantitative data presented in this guide offer valuable insights for professionals in the field of drug development and research, enabling further innovation and optimization in the synthesis and application of fibrate-class drugs.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Comprehensive Guide To this compound: Uses, Mechanism, Side Effects, And More | OCTAGONCHEM [octagonchem.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. CN105687175A - this compound pharmaceutical composition and preparation method thereof - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. newdrugapprovals.org [newdrugapprovals.org]

- 8. This compound | C15H22O3 | CID 3463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. US5654476A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. go.drugbank.com [go.drugbank.com]

- 12. droracle.ai [droracle.ai]

- 13. This compound - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

Gemfibrozil's Impact on Triglyceride Metabolism: A Technical Guide to Synthesis and Clearance Mechanisms

Audience: Researchers, scientists, and drug development professionals.

Abstract: Gemfibrozil, a fibric acid derivative, is a well-established lipid-regulating agent primarily prescribed to manage hypertriglyceridemia. Its efficacy stems from a multifaceted mechanism of action centered on the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that governs the expression of numerous genes involved in lipid metabolism. This technical guide provides an in-depth exploration of the molecular pathways through which this compound modulates triglyceride synthesis and clearance. It details the drug's impact on key enzymes and apolipoproteins, presents quantitative data from clinical and preclinical studies, outlines relevant experimental protocols, and provides visual representations of the core signaling and experimental workflows.

Core Mechanism of Action: PPARα Activation

This compound's primary molecular target is PPARα, a ligand-activated transcription factor highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle.[1][2][3] The activation of PPARα by this compound initiates a cascade of genomic events that collectively enhance triglyceride clearance and reduce hepatic triglyceride production.

Upon binding to this compound, PPARα undergoes a conformational change and heterodimerizes with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[4] This binding modulates the transcription of genes integral to triglyceride metabolism, leading to a coordinated reduction in plasma triglyceride levels.

Enhancement of Triglyceride Clearance

A primary contributor to this compound's triglyceride-lowering effect is its ability to accelerate the catabolism of triglyceride-rich lipoproteins (TRLs), such as Very-Low-Density Lipoproteins (VLDL) and chylomicrons, from the circulation. This is accomplished through two main mechanisms.

Upregulation of Lipoprotein Lipase (LPL)

This compound, through PPARα activation, increases the synthesis and activity of Lipoprotein Lipase (LPL), the rate-limiting enzyme for the hydrolysis of core triglycerides within TRLs.[1][5] Enhanced LPL activity leads to more efficient breakdown of VLDL and chylomicrons into free fatty acids, which are then taken up by peripheral tissues for energy or storage.[1][6]

Downregulation of Apolipoprotein C-III (ApoC-III)

Apolipoprotein C-III is a key inhibitor of LPL activity. This compound treatment decreases plasma levels of ApoC-III.[1] By reducing the concentration of this inhibitor, this compound further promotes LPL-mediated lipolysis and accelerates the clearance of TRLs from the plasma.[1][7] A study in patients with NIDDM hyperlipidemia showed that this compound treatment (900 mg/day for 4 weeks) significantly decreased ApoC-III levels.[7]

| Parameter Change | Reported Effect | Study Population | Reference |

| Plasma Triglycerides | ↓ 46% - 65% | Hypertriglyceridemic Patients | [7][8] |

| Postheparin LPL Activity | ↑ 25% | Type V Hyperlipoproteinemia Patients | [6][9] |

| Apolipoprotein C-III | ↓ 31.4% | NIDDM Hyperlipidemic Patients | [7] |

| Apo C-III / C-II Ratio | ↓ 35.5% | NIDDM Hyperlipidemic Patients | [7] |

Reduction of Triglyceride Synthesis

In addition to enhancing clearance, this compound acts within the liver to reduce the rate of triglyceride synthesis and the subsequent secretion of VLDL particles.

Increased Hepatic Fatty Acid Oxidation

PPARα activation stimulates the expression of genes involved in hepatic fatty acid uptake and β-oxidation.[3][4] This includes enzymes such as carnitine palmitoyltransferase (CPT) and acyl-CoA oxidase.[10][11] By increasing the rate of fatty acid catabolism, this compound diverts fatty acids away from esterification into triglycerides, thereby reducing the substrate pool available for VLDL assembly.[12][13]

Inhibition of VLDL Synthesis and Secretion

This compound has been shown to decrease the hepatic production of VLDL.[1][8] This is achieved by inhibiting peripheral lipolysis and reducing the liver's uptake of free fatty acids, which are essential for triglyceride synthesis.[14][15] Furthermore, this compound can inhibit the synthesis of apolipoprotein B (ApoB), the primary structural protein of VLDL, and increase its clearance, leading to an overall reduction in the number of VLDL particles secreted from the liver.[14][15]

| Parameter Change | Reported Effect | Study Population / Model | Reference |

| VLDL-Cholesterol | ↓ 63.2% | NIDDM Hyperlipidemic Patients | [7] |

| Hepatic Triglyceride Production | Reduced | Inferred from human studies | [15] |

| Peroxisomal β-oxidation | ↑ ~5-fold | Rats treated with this compound | [12] |

Experimental Protocols

Protocol: Measurement of Post-Heparin Lipoprotein Lipase (LPL) Activity

This protocol outlines a fluorometric assay to measure LPL activity in plasma, a key indicator of this compound's effect on triglyceride clearance.

1. Sample Collection:

-

Administer heparin intravenously to the subject (e.g., 0.2 Units/gram body weight for rodents) to release LPL from the endothelial surface into the bloodstream.[16]

-

Collect whole blood into tubes containing an anticoagulant (e.g., EDTA) 10-15 minutes post-heparin injection.[16]

-

Centrifuge the blood at 1,000-3,000 x g for 15 minutes at 4°C.[16][17]

-

Carefully collect the plasma supernatant for immediate analysis or store at -80°C.[17]

2. Assay Procedure (Fluorometric):

-

Prepare a 96-well black microplate.

-

Add diluted plasma samples (e.g., 1:50 to 1:200 dilution in assay buffer) to the wells.[17]

-

Prepare a reaction mix containing a fluorogenic triglyceride analog substrate (e.g., EnzChek lipase substrate or similar). This substrate is non-fluorescent until hydrolyzed by LPL.[18][19]

-

Add the reaction mix to each well to initiate the reaction.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.[17][18]

-

Measure the increase in fluorescence using a microplate reader at appropriate excitation/emission wavelengths (e.g., Ex/Em = 482/515 nm).[16][19]

-

Calculate LPL activity by comparing the rate of fluorescence increase in the samples against a standard curve generated with purified LPL enzyme.

Protocol: Measurement of Hepatic VLDL-Triglyceride Secretion Rate

This protocol describes a common in vivo method using a lipolysis inhibitor to measure the rate of VLDL-TG secretion from the liver into the circulation.

1. Animal Preparation:

-

Fast animals overnight (e.g., 4-6 hours) to reduce chylomicron levels, ensuring that measured triglycerides are primarily from hepatic VLDL secretion.

-

Administer an anesthetic.

2. Inhibition of Lipolysis:

-

Inject a lipolysis inhibitor, such as Triton WR-1339 or Poloxamer 407. This agent blocks the LPL-mediated clearance of TRLs from the plasma.

-

By preventing clearance, the accumulation of triglycerides in the plasma over time directly reflects the hepatic secretion rate.

3. Blood Sampling:

-

Collect a baseline blood sample (t=0) immediately before or after inhibitor injection.

-

Collect subsequent blood samples at timed intervals (e.g., 30, 60, 90, and 120 minutes) post-injection.

-

Process blood samples to obtain plasma.

4. Triglyceride Quantification:

-

Measure the total triglyceride concentration in the plasma from each time point using a commercial enzymatic assay kit.

5. Calculation of Secretion Rate:

-

Plot the plasma triglyceride concentration against time.

-

The rate of VLDL-TG secretion is determined from the slope of the linear portion of the curve, typically expressed as mg of triglyceride per dL of plasma per hour (mg/dL/hr).

Summary of this compound's Integrated Effects

This compound orchestrates a dual-pronged assault on elevated triglyceride levels. It simultaneously enhances the machinery for TRL clearance in the periphery while suppressing the liver's capacity for triglyceride synthesis and secretion. The central role of PPARα activation provides a unified mechanism for these diverse and complementary actions. This comprehensive mode of action makes this compound a potent therapeutic agent for the management of hypertriglyceridemia.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Comprehensive Guide To this compound: Uses, Mechanism, Side Effects, And More | OCTAGONCHEM [octagonchem.com]

- 3. immune-system-research.com [immune-system-research.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. JCI - Mechanism of action of this compound on lipoprotein metabolism. [jci.org]

- 7. [The effect of this compound on serum apo C II and C III in diabetic hyperlipidemia] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of this compound on adipose tissue and muscle lipoprotein lipase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism of action of this compound on lipoprotein metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound reduces lipid accumulation in SMMC-7721 cells via the involvement of PPARα and SREBP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. Effect of this compound on lipid biosynthesis from acetyl-CoA derived from peroxisomal beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. mdpi.com [mdpi.com]

- 15. pdf.hres.ca [pdf.hres.ca]

- 16. Lipoprotein Lipase Activity Assay (Fluorometric) [protocols.io]

- 17. Lipoprotein Lipase (LPL) Activity Assay Kit (Fluorometric) | ABIN2345121 [antibodies-online.com]

- 18. cellbiolabs.com [cellbiolabs.com]

- 19. Determination of lipoprotein lipase activity using a novel fluorescent lipase assay - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Gemfibrozil on High-Density Lipoprotein Cholesterol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gemfibrozil, a fibric acid derivative, has been a cornerstone in the management of dyslipidemia for decades. Its primary mechanism of action involves the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a pivotal role in lipid metabolism. A key therapeutic benefit of this compound is its ability to raise high-density lipoprotein cholesterol (HDL-C) levels, a factor inversely correlated with cardiovascular disease risk. This technical guide provides an in-depth analysis of the molecular mechanisms, quantitative effects, and experimental methodologies related to this compound's impact on HDL-C. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and cardiovascular research.

Mechanism of Action: The PPARα-Mediated Pathway

This compound exerts its effects on HDL metabolism primarily through the activation of PPARα.[1][2][3][4] This ligand-activated transcription factor is highly expressed in the liver, a central organ for lipoprotein synthesis and regulation.[5][6]

Upregulation of Apolipoprotein A-I and A-II Synthesis

The activation of PPARα by this compound leads to the increased transcription of genes encoding for apolipoprotein A-I (ApoA-I) and apolipoprotein A-II (ApoA-II), the primary protein constituents of HDL particles.[2][7][8] Studies have shown that this compound increases the synthesis rates of both ApoA-I and ApoA-II.[7][9] One proposed mechanism for the increased ApoA-I levels is the stabilization of its mRNA transcripts, leading to enhanced translation.[5][6]

Influence on HDL Subfractions

This compound's effect is not uniform across all HDL particles. Research indicates that this compound treatment is associated with an increase in the smaller, denser HDL3 subfraction.[10][11] The Veterans Affairs HDL Intervention Trial (VA-HIT) revealed that this compound treatment led to a 21% increase in the number of small HDL particles.[12] Concurrently, a decrease in the larger, more lipid-rich α-1 and α-2 HDL particles and the small, lipid-poor preβ-1 HDL has been observed.[13]

Role in Reverse Cholesterol Transport

While the primary mechanism is through increased HDL synthesis, the overall impact on reverse cholesterol transport (RCT) is more complex. Some studies suggest that the qualitative changes in HDL particles induced by this compound may enhance their function in cholesterol efflux.[14] However, other research comparing this compound to fenofibrate, another fibrate, indicated that fenofibrate had a more pronounced effect on promoting RCT from macrophages to feces in vivo.[15][16]

Quantitative Effects on HDL Cholesterol: A Summary of Clinical Data

Numerous clinical trials have quantified the impact of this compound on HDL-C levels. The following tables summarize the key findings from major studies.

| Table 1: this compound's Effect on HDL-C in Major Clinical Trials | ||||

| Study | Patient Population | Dosage | Duration | Mean % Increase in HDL-C |

| Veterans Affairs HDL Intervention Trial (VA-HIT)[17][18][19] | Men with coronary heart disease, low HDL-C (≤40 mg/dL), and low LDL-C (≤140 mg/dL) | 1200 mg/day | 5.1 years (median) | 6% |

| Helsinki Heart Study[20] | Hyperlipidemic men | Not specified | 5 years | 11% |

| Miller et al. (Crossover Study)[21] | Men with primary isolated low HDL-C | Not specified | 3 months | 9.2% |

| Knopp et al.[22] | 22 patients (hyperlipidemic) | 1200 mg/day | 24 months | 32.3% |

| Table 2: Impact of this compound on HDL Subfractions and Apolipoproteins | |||

| Parameter | Study | Patient Population | Key Findings |

| HDL Subfractions | VA-HIT[13] | Men with coronary heart disease and low HDL-C | -6% decrease in preβ-1 HDL, -3% decrease in α-2 HDL, +3% increase in α-3 HDL, +16% increase in preα-3 HDL |

| Asplund-Carlson et al.[10] | Hypertriglyceridemic patients | +34.5% increase in HDL3 cholesterol | |

| Apolipoprotein A-I | Saku et al.[8] | Hypercholesterolemic patients (Type IIa and IIb) | Increased ApoA-I levels in both groups |

| Grundy et al.[7][9] | Patients with primary endogenous hypertriglyceridemia | +29% increase in ApoA-I | |

| Apolipoprotein A-II | Grundy et al.[7][9] | Patients with primary endogenous hypertriglyceridemia | +38% increase in ApoA-II |

| Asplund-Carlson et al.[10] | Hypertriglyceridemic patients | +12.3% increase in ApoA-II |

Experimental Protocols

The following sections detail the methodologies employed in key studies investigating the effects of this compound on HDL-C.

Clinical Trial Design: The Veterans Affairs HDL Intervention Trial (VA-HIT)

-

Objective: To determine if raising low HDL-C levels with this compound would reduce the incidence of major coronary heart disease (CHD) events in men with established CHD.

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[17][18]

-

Participants: 2531 men with a history of CHD, an HDL-C level of 40 mg/dL or less, and a low-density lipoprotein cholesterol (LDL-C) level of 140 mg/dL or less.[17][18]

-

Intervention: Participants were randomly assigned to receive either 1200 mg of this compound per day or a matching placebo.[17][18]

-

Duration: The median follow-up period was 5.1 years.[17][18]

-

Lipid Measurement: Plasma total cholesterol, HDL-C, and triglycerides were measured using standardized automated enzymatic methods. LDL-C was calculated using the Friedewald equation.[18]

In Vitro Mechanistic Study: ApoA-I Synthesis in Hep G2 Cells

-

Objective: To investigate the molecular mechanism by which this compound increases ApoA-I production.[5][6]

-

Cell Line: Human hepatoblastoma cell line (Hep G2), a well-established model for studying hepatic lipoprotein metabolism.[5][6]

-

Methodology:

-

Hep G2 cells were incubated with varying concentrations of this compound.

-

The accumulation of ApoA-I in the cell culture medium was measured.

-

The incorporation of radiolabeled amino acids ([3H]leucine and [35S]methionine) into ApoA-I was quantified to assess synthesis rates.

-

Northern blot analysis was performed to measure the steady-state levels of ApoA-I mRNA.

-

The half-life of ApoA-I mRNA was determined to assess its stability.[6]

-

Visualizing the Pathways and Workflows

Signaling Pathway of this compound's Action on HDL Metabolism

Caption: this compound's PPARα-mediated signaling pathway leading to increased HDL levels.

Experimental Workflow for In Vitro Analysis of ApoA-I Synthesis

Caption: Workflow for studying this compound's effect on ApoA-I synthesis in Hep G2 cells.

Conclusion

This compound effectively increases HDL-C levels, a key factor in its cardioprotective effects. This is primarily achieved through the PPARα-mediated upregulation of ApoA-I and ApoA-II synthesis, leading to an increase in HDL particle concentration, particularly the smaller, denser HDL3 subfraction. The quantitative data from major clinical trials consistently demonstrate a significant, albeit modest, increase in HDL-C with long-term this compound therapy. The experimental protocols outlined provide a framework for future research into the nuanced effects of fibrates on lipoprotein metabolism. This technical guide serves as a consolidated resource for understanding the multifaceted impact of this compound on HDL cholesterol.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. immune-system-research.com [immune-system-research.com]

- 5. ahajournals.org [ahajournals.org]

- 6. This compound stimulates apolipoprotein A-I synthesis and secretion by stabilization of mRNA transcripts in human hepatoblastoma cell line (Hep G2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of action of this compound on lipoprotein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound therapy in primary type II hyperlipoproteinemia: effects on lipids, lipoproteins and apolipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism of action of this compound on lipoprotein metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of this compound on the regulation of HDL subfractions in hypertriglyceridaemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. High-density lipoprotein cholesterol elevation with this compound: effects of baseline level and modifying factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Low-density lipoprotein and high-density lipoprotein particle subclasses predict coronary events and are favorably changed by this compound therapy in the Veterans Affairs High-Density Lipoprotein Intervention Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Relation of this compound Treatment and High Density Lipoprotein (HDL) Subpopulation Profile with Cardiovascular Events in the Veterans Affairs HDL Intervention Trial (VA-HIT) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanism of action of this compound on HDL metabolism and atherosclerosis in WHHL rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Differential effects of this compound and fenofibrate on reverse cholesterol transport from macrophages to feces in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. portalrecerca.uab.cat [portalrecerca.uab.cat]

- 17. This compound for the secondary prevention of coronary heart disease in men with low levels of high-density lipoprotein cholesterol. Veterans Affairs High-Density Lipoprotein Cholesterol Intervention Trial Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. This compound, stretching arms beyond lipid lowering - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 22. Effect of this compound on serum lipids in man - PubMed [pubmed.ncbi.nlm.nih.gov]

Gemfibrozil's Anti-inflammatory Properties Beyond Lipid Regulation: A Technical Whitepaper

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gemfibrozil, a well-established lipid-lowering agent of the fibrate class, has demonstrated significant anti-inflammatory properties that are independent of its effects on lipid metabolism.[1][2] This document provides a comprehensive technical overview of the molecular mechanisms underlying these pleiotropic effects, supported by quantitative data from preclinical and clinical studies. It details the experimental protocols used to elucidate these properties and visualizes the key signaling pathways involved. The evidence presented underscores the potential for repurposing this compound as a therapeutic agent for a range of chronic inflammatory and neurodegenerative disorders.[1][3]

Introduction

For decades, this compound has been primarily recognized for its role in managing dyslipidemia, specifically hypertriglyceridemia, through the activation of peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that governs the expression of genes involved in lipid metabolism.[4][5][6] However, a growing body of research has unveiled a broader spectrum of biological activities, positioning this compound as a potent immunomodulatory and anti-inflammatory agent.[1][2] These effects are particularly noteworthy as they are often mediated through PPAR-α-independent signaling pathways, suggesting a distinct mechanism of action from its lipid-lowering function.[1][7] This whitepaper will delve into the core anti-inflammatory mechanisms of this compound, present key quantitative findings, outline relevant experimental methodologies, and illustrate the implicated signaling cascades.

Anti-inflammatory Mechanisms of Action

This compound exerts its anti-inflammatory effects through a multi-pronged approach, targeting key nodes in the inflammatory cascade.

PPAR-α-Independent Signaling

A pivotal discovery in understanding this compound's anti-inflammatory role is its ability to function independently of PPAR-α.[1][7] Studies have shown that this compound can suppress the expression of pro-inflammatory molecules in primary microglia isolated from both wild-type and PPAR-α knockout mice, providing strong evidence for a PPAR-α-independent mechanism.[7][8] This is significant because it separates the drug's anti-inflammatory actions from its effects on lipid metabolism, which are largely PPAR-α dependent.

Inhibition of Pro-inflammatory Transcription Factors

This compound has been shown to potently inhibit the activation of several key transcription factors that drive the expression of pro-inflammatory genes.[1][9]

-

Nuclear Factor-kappaB (NF-κB): In cytokine-stimulated human astroglial cells, this compound strongly inhibits the activation of NF-κB.[9][10] By preventing the translocation of NF-κB to the nucleus, this compound effectively downregulates the transcription of a wide array of inflammatory mediators, including cytokines, chemokines, and adhesion molecules.

-

Activator Protein-1 (AP-1): Similar to its effect on NF-κB, this compound also suppresses the activation of AP-1 in response to inflammatory stimuli.[3][9]

-

CCAAT/Enhancer-Binding Protein β (C/EBPβ): The activation of C/EBPβ is also attenuated by this compound, further contributing to the suppression of pro-inflammatory gene expression.[3][9]

Modulation of Pro-inflammatory Cytokines and Markers

This compound has been demonstrated to reduce the production of several key pro-inflammatory molecules:

-

Cytokines: In peripheral blood mononuclear cells (PBMCs) from patients with coronary heart disease and healthy subjects, this compound significantly reduces the release of Tumor Necrosis Factor-alpha (TNF-α).[1][11] It also decreases the production of Interleukin-6 (IL-6) and Interleukin-1β (IL-1β).[1][12]

-

Inducible Nitric Oxide Synthase (iNOS): this compound markedly inhibits the expression of iNOS mRNA and the subsequent production of nitric oxide (NO), a key inflammatory mediator, in human astrocytes.[1][3][9]

-

C-Reactive Protein (CRP): Clinical studies have shown that long-term oral administration of this compound can significantly reduce plasma CRP concentration in hyperlipidemic patients.[1]

Upregulation of Anti-inflammatory Molecules

Beyond suppressing pro-inflammatory pathways, this compound also actively promotes anti-inflammatory responses:

-

Suppressor of Cytokine Signaling 3 (SOCS3): this compound upregulates the expression of SOCS3 in glial cells.[13] SOCS3 is a critical negative regulator of cytokine signaling, and its induction by this compound represents a key mechanism for dampening inflammatory responses in the central nervous system.[13]

-

Interleukin-1 Receptor Antagonist (IL-1Ra): In mouse cortical neurons, this compound has been shown to upregulate IL-1Ra, which competitively inhibits the binding of the pro-inflammatory cytokine IL-1β to its receptor.[14]

Involvement of the PI3K/AKT Signaling Pathway

The anti-inflammatory effects of this compound are, in part, mediated by the activation of the Phosphoinositide 3-kinase (PI3K)/AKT pathway.[13][15] This pathway is crucial for the this compound-induced upregulation of SOCS3.[13] this compound stimulates the activation of PI3K and its downstream target AKT, which in turn leads to the activation of the transcription factor Krüppel-like factor 4 (KLF4).[13] KLF4 then drives the expression of SOCS3.[13]

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data from various studies, highlighting the anti-inflammatory efficacy of this compound.

Table 1: Effect of this compound on Pro-inflammatory Cytokine and Marker Production

| Parameter | Model System | Treatment Conditions | Result | Reference |

| TNF-α | Human PBMCs (from CHD patients) | Ang II (10⁻⁶ mol/l) + this compound (10⁻⁴ mol/l) for 24h | ↓ 31.0% reduction in TNF-α release compared to Ang II alone | [11] |

| TNF-α | Human PBMCs (from healthy controls) | Ang II (10⁻⁶ mol/l) + this compound (10⁻⁴ mol/l) for 24h | ↓ 51.8% reduction in TNF-α release compared to Ang II alone | [11] |

| C-Reactive Protein (CRP) | Hyperlipidemic Patients | Daily oral administration for 6 months | ↓ 30% reduction in plasma CRP concentration | [1] |

| Nitric Oxide (NO) | Human U373MG astroglial cells | Cytokine-stimulated + this compound (200 µM) for 24h | ~50% inhibition of NO production | [9][16] |

| iNOS mRNA | Human U373MG astroglial cells | Cytokine-stimulated + this compound (200 µM) | Dose-dependent inhibition of iNOS mRNA expression | [16] |

Table 2: Effect of this compound on Transcription Factor Activation

| Transcription Factor | Model System | Treatment Conditions | Result | Reference |

| NF-κB | Cytokine-stimulated human U373MG astroglial cells | Cotransfected with pNF-κB-Luc reporter plasmid + this compound | Strong inhibition of NF-κB-dependent luciferase activity | [9][17] |

| AP-1 | Cytokine-stimulated human U373MG astroglial cells | Cotransfected with pAP-1-Luc reporter plasmid + this compound | Strong inhibition of AP-1-dependent luciferase activity | [9][17] |

| C/EBPβ | Cytokine-stimulated human U373MG astroglial cells | Cotransfected with pC/EBPβ-Luc reporter plasmid + this compound | Strong inhibition of C/EBPβ-dependent luciferase activity | [9][17] |

Table 3: Effect of this compound on Anti-inflammatory Molecule Expression

| Molecule | Model System | Treatment Conditions | Result | Reference |

| SOCS3 mRNA | Mouse BV-2 microglial cells | This compound (50 µM) for 1h | ~13-fold increase in Socs3 mRNA expression | [13] |

| SOCS3 Protein | Mouse BV-2 microglial cells | This compound (50 µM) | >3-fold increase in SOCS3 protein levels | [13] |

| IL-1Ra | Mouse cortical neurons | This compound (25µM) | Time-dependent increase in IL-1Ra expression | [14] |

Experimental Protocols

The anti-inflammatory properties of this compound have been characterized using a variety of in vitro and in vivo experimental models.

In Vitro Methodologies

-

Cell Culture and Treatment:

-

Cell Lines: Human U373MG astroglial cells, mouse BV-2 microglial cells, and RAW 264.7 murine macrophages are commonly used.[9][13][18]

-

Primary Cells: Primary human microglia, human astrocytes, and human peripheral blood mononuclear cells (PBMCs) are isolated from tissue or blood samples to provide a more physiologically relevant model.[8][9][11]

-

Inflammatory Stimulation: Inflammation is typically induced by treating the cells with lipopolysaccharide (LPS) or a combination of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Interferon-γ (IFN-γ).[8][9]

-

This compound Treatment: Cells are often pre-incubated with varying concentrations of this compound for a specified period (e.g., 2 hours) before the addition of the inflammatory stimulus.[9]

-

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess assay.[9]

-

Cytokine Levels: The concentrations of cytokines such as TNF-α, IL-6, and IL-1β in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).[11]

-

-

Analysis of Gene and Protein Expression:

-

Northern Blotting or RT-PCR: Used to determine the mRNA levels of target genes like iNOS and SOCS3.[13][16]

-

Western Blotting: Employed to measure the protein levels of iNOS, SOCS3, phosphorylated and total CREB, and other signaling proteins.[13][14]

-

Immunofluorescence: Used to visualize the expression and cellular localization of proteins like SOCS3 in primary microglia.[13]

-

-

Transcription Factor Activity Assays:

-

Reporter Gene Assays: Cells are co-transfected with a reporter plasmid containing a luciferase gene under the control of a promoter with binding sites for a specific transcription factor (e.g., NF-κB, AP-1). The activity of the transcription factor is determined by measuring luciferase activity.[9][17]

-

Electrophoretic Mobility Shift Assay (EMSA): Used to assess the DNA-binding activity of transcription factors like CREB and NF-κB.[14]

-

In Vivo Methodologies

-

Animal Models:

-

Cecal Ligation and Puncture (CLP)-Induced Sepsis Model: This model is used to investigate the effects of this compound on the systemic inflammatory response in sepsis. Male Wistar rats are pre-treated with this compound before undergoing the CLP procedure.[12]

-

Experimental Autoimmune Encephalomyelitis (EAE): The EAE mouse model is used to study multiple sclerosis. This compound has been shown to ameliorate the disease course in this model.[1][3]

-

D-galactose-Induced Aging Model: This model is used to study age-related organ damage. Mice are treated with D-galactose to induce aging, and the protective effects of this compound on the liver and kidneys are assessed.[19]

-

-

Evaluation Parameters:

-

Biochemical Analysis: Serum levels of inflammatory cytokines (TNF-α, IL-1), liver enzymes (ALT, AST), and kidney function markers (creatinine, BUN) are measured.[12][19]

-

Oxidative Stress Markers: Levels of malondialdehyde (MDA), superoxide dismutase (SOD), and glutathione peroxidase (GPx) are measured in tissue homogenates.[19]

-

Histopathological Examination: Liver and kidney tissues are collected, processed, and stained (e.g., with H&E) to assess for pathological changes.[19]

-

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key molecular pathways and experimental workflows discussed.

Caption: PPARα-independent inhibition of pro-inflammatory transcription factors by this compound.

Caption: this compound-mediated upregulation of SOCS3 via the PI3K/AKT/KLF4 pathway.

Caption: General experimental workflow for in vitro assessment of this compound.

Conclusion

The evidence strongly indicates that this compound possesses significant anti-inflammatory properties that are distinct from its well-documented lipid-lowering effects. Its ability to modulate key inflammatory pathways, particularly through the PPAR-α-independent inhibition of transcription factors like NF-κB and the upregulation of anti-inflammatory molecules such as SOCS3, highlights its therapeutic potential. These mechanisms, supported by robust preclinical and clinical data, suggest that this compound could be a valuable candidate for repurposing in the treatment of various chronic inflammatory conditions, including atherosclerosis, neurodegenerative diseases, and potentially sepsis.[1][12][15] Further clinical investigation is warranted to fully explore the therapeutic applications of this compound's pleiotropic anti-inflammatory effects in human diseases.

References

- 1. This compound, stretching arms beyond lipid lowering - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, stretching arms beyond lipid lowering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. immune-system-research.com [immune-system-research.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Effects of this compound and other fibric acid derivatives on blood lipids and lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound, a lipid lowering drug, inhibits the activation of primary human microglia via peroxisome proliferator-activated receptor β - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound, a Lipid-lowering Drug, Inhibits the Induction of Nitric-oxide Synthase in Human Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. "this compound, a Lipid-lowering Drug, Inhibits the Induction of Nitric-o" by Kalipada Pahan, Malabendu Jana et al. [digitalcommons.unl.edu]

- 11. This compound reduces release of tumor necrosis factor-alpha in peripheral blood mononuclear cells from healthy subjects and patients with coronary heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound attenuates the inflammatory response and protects rats from abdominal sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound, a Lipid-lowering Drug, Induces Suppressor of Cytokine Signaling 3 in Glial Cells: IMPLICATIONS FOR NEURODEGENERATIVE DISORDERS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound, a lipid-lowering drug, upregulates interleukin-1 receptor antagonist in mouse cortical neurons: Implications for neuronal self-defense - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Neuroprotective effects of this compound in neurological disorders: Focus on inflammation and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 16. files.core.ac.uk [files.core.ac.uk]

- 17. This compound, a lipid-lowering drug, inhibits the induction of nitric-oxide synthase in human astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. This compound, a lipid-lowering drug, improves hepatorenal damages in a mouse model of aging - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for LC-MS/MS Analysis of Gemfibrozil and its Metabolites in Plasma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gemfibrozil is a lipid-lowering agent of the fibrate class used in the treatment of hyperlipidemia and the prevention of cardiovascular disease. Monitoring its plasma concentrations, along with its major metabolites, is crucial for pharmacokinetic studies, drug-drug interaction assessments, and ensuring therapeutic efficacy and safety. This document provides detailed application notes and protocols for the quantitative analysis of this compound and its primary metabolites in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[1][2]

The main metabolic pathways of this compound include glucuronidation of the carboxylic acid group to form this compound 1-O-β-glucuronide, and oxidation of one of the aromatic methyl groups to a benzylic alcohol, which is subsequently oxidized to a benzoic acid derivative.

Metabolic Pathway of this compound

Metabolic pathway of this compound.

Experimental Protocols

Sample Preparation: Protein Precipitation

A simple and efficient protein precipitation method is widely used for the extraction of this compound and its metabolites from plasma.[1]

Materials:

-

Human plasma (with anticoagulant, e.g., EDTA)

-

Acetonitrile (ACN), HPLC grade

-

Internal Standard (IS) solution (e.g., deuterated this compound, this compound-d6)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

Protocol:

-

Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the internal standard working solution to all tubes except for the blank.

-

Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.

-

Vortex mix the samples for 1 minute.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

Vortex briefly and inject a portion of the sample into the LC-MS/MS system.

Sample preparation workflow.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | See table below |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |